(4-Bromophenyl)-2-pyridyl ketone
Overview
Description
The compound (4-Bromophenyl)-2-pyridyl ketone is a brominated aromatic ketone that is of interest in various chemical syntheses and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of (4-Bromophenyl)-2-pyridyl ketone.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as described in the synthesis of 3-pyridyl methyl ketones . This method, which includes olefination of bromopyridines, could potentially be adapted for the synthesis of (4-Bromophenyl)-2-pyridyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of various prenylated derivatives of phenyl benzyl ketone provides a precedent for the manipulation of phenyl ketones, which could be relevant when considering synthetic routes for (4-Bromophenyl)-2-pyridyl ketone.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Bromophenyl)-2-pyridyl ketone has been elucidated using techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, revealing details about ring conformations and non-classical hydrogen bonding . These techniques could be applied to (4-Bromophenyl)-2-pyridyl ketone to gain a detailed understanding of its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of phenyl ketones and pyridyl-containing compounds can be inferred from the literature. For example, the prenylation of phenyl benzyl ketone and subsequent oxidative cyclization to yield pyrano derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone could undergo similar transformations, potentially leading to the formation of heterocyclic structures. The presence of the bromine substituent may also influence the reactivity, enabling further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of (4-Bromophenyl)-2-pyridyl ketone, they do offer insights into related compounds. For instance, the polymorphism observed in di-2-pyridyl ketone derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone may also exhibit polymorphism, which can significantly affect its physical properties. The presence of bromine is likely to increase the molecular weight and influence the compound's density and solubility.
Scientific Research Applications
Catalytic Applications
One prominent application of substituted aryl-pyridyl ketones, akin to (4-Bromophenyl)-2-pyridyl ketone, is in catalysis. For example, ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones has been shown to achieve high enantiomeric excesses. Such processes are crucial for producing chiral intermediates for pharmaceuticals, including histamine H(1) antagonists. This demonstrates the compound's relevance in asymmetric synthesis and drug development (Tao et al., 2012).
Material Synthesis
Aryl-pyridyl ketones are also integral in the synthesis of complex molecules and materials. The practical and rapid construction of a 2-pyridyl ketone library in continuous flow highlights its application in generating bioactive molecules and natural products. This methodology allows for the efficient and environmentally friendly synthesis of compounds with potential applications in drug discovery and material science (Sun et al., 2020).
Magnetic Materials
The compound finds applications in the development of high-spin molecules and magnetic materials. For instance, the substitution of mu 4-OH- by eta 1,mu 4-N3- in a nonanuclear nickel(II) cage increases the ground-state spin value, highlighting its potential in creating novel magnetic materials with specific properties (Papaefstathiou et al., 2001).
Fluorescence Studies
(4-Bromophenyl)-2-pyridyl ketone derivatives are used in fluorescence studies as well. The synthesis and crystal structure analysis of related compounds have shown that they possess significant fluorescent properties, which can be enhanced in certain conditions. This opens up avenues for their use in sensors, imaging agents, and other applications requiring fluorescent materials (Chang–you, 2012).
Pharmaceutical Intermediates
Moreover, the structural modification and reactivity of aryl-pyridyl ketones enable the synthesis of pharmaceutical intermediates. Ruthenium-catalyzed meta-C-H bond alkylation of aryl 2-pyridyl ketones, for instance, provides a strategy for modifying the molecular structure to produce functional molecules, underlining the compound's utility in organic synthesis and drug development (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIMFAYIBRLNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171587 | |
Record name | (4-Bromophenyl)-2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-2-pyridyl ketone | |
CAS RN |
18453-32-2 | |
Record name | (4-Bromophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18453-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)-2-pyridyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)-2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenyl)-2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Bromobenzoyl)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T53SH5XEJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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